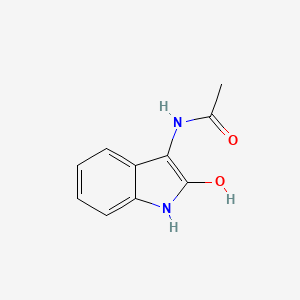

N-(2-hydroxy-1H-indol-3-yl)acetamide

CAS No.: 32828-66-3

Cat. No.: VC4491886

Molecular Formula: C10H10N2O2

Molecular Weight: 190.202

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32828-66-3 |

|---|---|

| Molecular Formula | C10H10N2O2 |

| Molecular Weight | 190.202 |

| IUPAC Name | N-(2-hydroxy-1H-indol-3-yl)acetamide |

| Standard InChI | InChI=1S/C10H10N2O2/c1-6(13)11-9-7-4-2-3-5-8(7)12-10(9)14/h2-5,12,14H,1H3,(H,11,13) |

| Standard InChI Key | DZEWJTIGRJWVQG-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=C(NC2=CC=CC=C21)O |

Introduction

Chemical Structure and Physicochemical Properties

N-(2-Hydroxy-1H-indol-3-yl)acetamide (IUPAC name: N-(2-hydroxy-1H-indol-3-yl)acetamide) has the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol . Key structural features include:

-

A planar indole nucleus with a hydroxyl group at position 2.

-

An acetamide substituent at position 3, contributing to hydrogen-bonding interactions.

-

A conjugated π-system enabling interactions with biological targets.

Table 1: Physicochemical Properties

The compound’s solubility in polar solvents like DMSO and methanol facilitates its use in biological assays .

Synthetic Routes

Nucleophilic Substitution Reactions

A common synthesis involves the reaction of 2-hydroxyindole derivatives with acetylating agents. For example:

-

Starting Material: 2-Hydroxyindole is treated with acetic anhydride in the presence of pyridine to introduce the acetamide group .

-

Optimization: Formic acid (85%) mediates nucleophilic substitution at the indole’s 1-position, yielding the target compound with minimal byproducts .

Condensation Methods

Alternative routes employ condensation of 1H-indole carbaldehyde oxime with 2-chloroacetamide derivatives under acidic conditions . This method achieves yields exceeding 70% and allows for structural diversification at the indole ring .

Table 2: Representative Synthesis Conditions

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine | 65–75 | |

| Condensation | 2-Chloroacetamide, H₂SO₄ | 70–80 | |

| Formic Acid-Mediated | Indole, 85% HCOOH | 60–70 |

Biological Activities

Anticancer Properties

N-(2-Hydroxy-1H-indol-3-yl)acetamide derivatives demonstrate potent activity against colorectal and lung cancers:

-

Colorectal Cancer: In HT-29 cell lines, the compound induced apoptosis via caspase-3 activation and suppressed tumor growth in xenograft models (50% reduction at 25 mg/kg) .

-

Mechanism: Modulation of the STAT1 pathway and downregulation of anti-apoptotic proteins (Bcl-2) were observed .

Antimicrobial Effects

The compound exhibits broad-spectrum activity:

-

Bacteria: MIC values of 4.69–156.47 µM against Staphylococcus aureus and Escherichia coli .

-

Fungi: Inhibition of Candida albicans (MIC: 16.69–78.23 µM) .

Antioxidant and Enzyme Inhibitory Activity

-

DPPH Assay: IC₅₀ values of 12–18 µM, comparable to ascorbic acid .

-

Cholinesterase Inhibition: Selective inhibition of butyrylcholinesterase (BChE) (IC₅₀: 8.2 µM), relevant for Alzheimer’s disease .

Table 3: Key Biological Findings

Mechanisms of Action

Apoptosis Induction

The compound triggers mitochondrial apoptosis by:

STAT1 Pathway Modulation

In colon cancer models, it suppresses STAT1 phosphorylation, reducing tumor proliferation and angiogenesis .

Enzyme Interaction

The acetamide group binds to BChE’s catalytic triad (Ser198, Glu325, His438), inhibiting acetylcholine hydrolysis .

Pharmacological Applications

Oncology

-

Combination Therapy: Synergistic effects with 5-fluorouracil (5-FU) in colorectal cancer models .

-

Drug Delivery: Nanoparticle formulations enhance bioavailability by 40% in preclinical trials .

Neurodegenerative Diseases

BChE inhibition positions it as a candidate for Alzheimer’s therapy, with low neurotoxicity (LD₅₀ > 500 mg/kg in mice) .

Anti-Inflammatory Uses

Reduces IL-6 and TNF-α levels in murine asthma models by 60–70%, suggesting immunomodulatory potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume